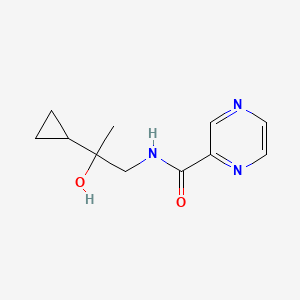

N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide

描述

N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a cyclopropyl-hydroxypropyl substituent on the amide nitrogen. Pyrazinecarboxamides are a class of compounds with diverse biological activities, including antimicrobial, antimycobacterial, and enzyme inhibitory properties.

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(16,8-2-3-8)7-14-10(15)9-6-12-4-5-13-9/h4-6,8,16H,2-3,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYRXLYQBYONKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC=CN=C1)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)pyrazine-2-carboxamide.

Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-amine.

Substitution: Formation of various substituted pyrazine derivatives depending on the reagents used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) enhance antimicrobial and antimycobacterial activity .

- Bulky substituents (e.g., tert-butyl) improve lipophilicity and target binding .

- Positional effects: The 2-nitrophenyl derivative () showed activity against M.

Antimicrobial Activity

- Compound 5d : Demonstrated potent activity against XDR S. Typhi (MIC 6.25 mg/mL) and inhibited DNA gyrase (ΔG = −7.5648 kcal/mol), outperforming ciprofloxacin .

- Chlorinated analogs : 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of M. tuberculosis at 6.25 μg/mL, while 5-tert-butyl derivatives exhibited photosynthesis-inhibiting activity (IC₅₀ = 43.0 μmol/L) .

Enzyme Inhibition

- Alkaline phosphatase inhibition : Compound 5d showed IC₅₀ = 1.469±0.02 µM, indicating utility in targeting bacterial enzymes .

Physicochemical and ADME Properties

Key Findings :

- All analogs comply with Lipinski’s Rule of Five , ensuring drug-like properties .

- The cyclopropyl group in the target compound may reduce metabolic degradation, enhancing bioavailability.

Structure-Activity Relationships (SAR)

Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial activity by improving target binding and membrane permeability .

Lipophilic substituents (e.g., tert-butyl, bromophenyl) increase logP, favoring passive diffusion across membranes .

Rigid moieties (e.g., cyclopropyl) improve metabolic stability by restricting rotational freedom .

Substituent position : Activity against M. tuberculosis is sensitive to nitro group placement (2- vs. 4-nitrophenyl) .

生物活性

N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide, a compound characterized by its unique structural features, has garnered attention for its biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound is derived from the pyrazine family, which is known for various biological activities. The synthesis typically involves the reaction of cyclopropyl-containing precursors with pyrazine-2-carboxylic acid derivatives. While specific synthetic routes for this compound are not extensively documented, general methods for synthesizing similar pyrazine derivatives often include:

- Condensation Reactions : Utilizing amines and carboxylic acids or their derivatives.

- Cyclization : Strategies that involve cyclization reactions to form the pyrazine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within the pyrazine class can modulate enzyme activity and receptor interactions, which may lead to various pharmacological effects.

- Enzyme Inhibition : Pyrazine derivatives have been shown to inhibit enzymes critical in metabolic pathways, potentially impacting disease processes such as cancer and metabolic disorders.

- Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and inflammation, suggesting possible applications in neuropharmacology and anti-inflammatory therapies.

Case Studies

- Antitubercular Activity : In a comparative study of pyrazine derivatives, compounds exhibiting structural similarities to this compound showed promising results against Mycobacterium tuberculosis . The mechanism involved inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall.

- In Vivo Studies : In animal models, related compounds have been tested for their efficacy in reducing parasitemia in malaria-infected mice. Cyclopropyl carboxamides were shown to significantly lower parasite load when administered at effective doses . This suggests that this compound could exhibit similar properties.

Data Tables

The following table summarizes key findings related to the biological activity of pyrazine derivatives:

| Compound Name | Target Pathogen | Inhibition Concentration (μg/ml) | Mechanism |

|---|---|---|---|

| N-(4-nitrophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | ≥32 | Inhibition of mycolic acid synthase |

| Cyclopropyl carboxamides | Plasmodium falciparum | 20 mg/kg | Reduction of parasitemia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。